The Covalent Inhibition of ATG4B by FMK-9a: A Technical Guide
The Covalent Inhibition of ATG4B by FMK-9a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key enzyme in this pathway is Autophagy-related 4B cysteine peptidase (ATG4B), which is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and GABA type A receptor-associated protein (GABARAP) family members. This processing is essential for the formation of autophagosomes. Given its crucial role, ATG4B has emerged as a promising therapeutic target for various diseases, including cancer.[1]
FMK-9a is a potent, covalent inhibitor of ATG4B.[2][3] This technical guide provides an in-depth overview of the mechanism of action of FMK-9a on ATG4B, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant pathways and workflows.
Mechanism of Action
FMK-9a is a peptidomimetic compound featuring a fluoromethylketone (FMK) warhead.[4] This functional group enables the covalent and irreversible inhibition of ATG4B. The inhibitory mechanism proceeds through the formation of a stable thioether bond between the fluoromethylketone group of FMK-9a and the catalytic cysteine residue (Cys74) within the active site of ATG4B.[5] This covalent modification effectively and irreversibly inactivates the protease, preventing it from processing its substrates and thereby inhibiting autophagosome formation.[5]
Interestingly, while being a potent inhibitor of ATG4B's enzymatic activity, FMK-9a has also been observed to induce autophagy through a mechanism that is independent of its effect on ATG4B.[6][7] This dual functionality underscores the complexity of its cellular effects and should be a consideration in experimental design and data interpretation.
Quantitative Data: Inhibitory Potency of FMK-9a
The inhibitory activity of FMK-9a against ATG4B and other proteases has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) |
| ATG4B | Cell-based Luciferase Release Assay (LRA) | 73 |
| ATG4B | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 80 |
| ATG4B | In vitro FRET assay | 260[7] |
| Calpain | Not specified | 96 |
| Cathepsin B | Not specified | 200 |
Experimental Protocols
Herein are detailed methodologies for key experiments cited in the characterization of FMK-9a's inhibitory effect on ATG4B.
In Vitro ATG4B Inhibition Assay using FRET
This assay measures the ability of an inhibitor to block the cleavage of a FRET-based substrate by recombinant ATG4B. A common substrate consists of LC3B or GABARAPL2 flanked by a FRET pair, such as CFP and YFP.[8][9] Cleavage of the substrate by ATG4B separates the FRET pair, leading to a change in the fluorescence emission ratio.
Materials:
-
Recombinant human ATG4B protein
-
FRET-based ATG4B substrate (e.g., CFP-LC3B-YFP or FRET-GABARAPL2)[4]
-
Assay buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% CHAPS[10]
-
FMK-9a (or other test compounds)
-
384-well microplates
-
Fluorescence plate reader capable of measuring dual emissions
Procedure:
-
Prepare serial dilutions of FMK-9a in the assay buffer.
-
In a 384-well plate, add 0.75 µg/ml of recombinant ATG4B protein to each well.[4]
-
Add the desired concentration of FMK-9a (e.g., 10 µM for single-point screening or a range of concentrations for IC50 determination) to the wells containing ATG4B.[4]
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding the FRET substrate (e.g., 50 µg/ml of FRET-GABARAPL2) to each well, bringing the total volume to 50 µl.[4]
-
Immediately measure the fluorescence intensity at the emission wavelengths of the FRET donor (e.g., 477 nm for CFP) and acceptor (e.g., 527 nm for YFP), with an excitation wavelength appropriate for the donor (e.g., 434 nm for CFP).[8]
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).[4]
-
Calculate the ratio of acceptor to donor fluorescence intensity (e.g., 527nm:477nm).[4]
-
The percentage of inhibition is determined by comparing the fluorescence ratio in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[4]
Cell-Based ATG4B Activity Assay using Luciferase Release
This assay quantifies ATG4B activity within living cells.[11] It utilizes a reporter construct consisting of a substrate of ATG4B, such as LC3B, fused to a secretable luciferase (e.g., Gaussia luciferase, GLUC).[11] This fusion protein is anchored to the actin cytoskeleton. Cleavage by endogenous ATG4B releases the luciferase, which is then secreted from the cell and can be measured in the culture supernatant.[11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for the Actin-LC3-GLUC reporter construct[12]
-
Cell culture medium and supplements
-
Transfection reagent
-
FMK-9a (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
-
384-well cell culture plates[11]
Procedure:
-
Seed HEK293T cells into a 384-well plate at a suitable density.[11]
-
Transfect the cells with the Actin-LC3-GLUC reporter construct using a suitable transfection reagent.
-
Allow the cells to express the reporter protein for 24-48 hours.
-
Treat the cells with various concentrations of FMK-9a or a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 24 hours).
-
Carefully collect the cell culture supernatant from each well.
-
Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.[13]
-
The level of luciferase activity in the supernatant is proportional to the intracellular ATG4B activity.
-
Calculate the percentage of inhibition by comparing the luminescence in inhibitor-treated cells to that in vehicle-treated cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Confirmation of Covalent Binding by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the covalent binding of FMK-9a to ATG4B and to identify the specific site of modification.
Materials:
-
Recombinant human ATG4B protein
-
FMK-9a
-
Incubation buffer (e.g., PBS)
-
Reducing and alkylating agents (e.g., DTT and iodoacetamide)
-
Protease for digestion (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate recombinant ATG4B with an excess of FMK-9a for a sufficient time (e.g., 4 hours) to ensure complete binding.
-
Remove the unbound inhibitor by methods such as dialysis or buffer exchange.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the amino acid sequence of ATG4B, including a modification on cysteine residues corresponding to the mass of FMK-9a.
-
The identification of a peptide containing a cysteine residue with the expected mass shift confirms the covalent binding and pinpoints the modified residue (Cys74).
Visualizations
Signaling Pathway of ATG4B and Inhibition by FMK-9a
Caption: ATG4B-mediated processing of pro-LC3 and its inhibition by FMK-9a.
Experimental Workflow for ATG4B Inhibition Assay
Caption: Workflow for assessing ATG4B inhibition by FMK-9a.
References
- 1. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMK 9a Supplier | CAS 1955550-51-2 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Screening of ATG4B inhibitors by FRET assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput FRET-based assay for determination of Atg4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. med.emory.edu [med.emory.edu]
